4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one
Description
Crystallographic Analysis of the Triazinone Core
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 9.797 Å, b = 10.29 Å, c = 13.856 Å, and β = 112.31°. The triazinone core adopts a planar conformation, with bond lengths consistent with delocalized π-electrons:
Notably, the tert-butyl group induces steric strain, evidenced by a 7.2° deviation from planarity at C6 (triazinone C5–C6–C7 angle = 122.8°). Hydrogen bonding between the amino group (N4–H) and carbonyl oxygen (O1) forms infinite chains along the b-axis, with a donor-acceptor distance of 2.892 Å.
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Z | 4 |
| Density (g/cm³) | 1.272 |
| R-factor | 0.0480 |
| CCDC entry | 2205570 |
Electronic Structure and Tautomeric Behavior
Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) demonstrate significant charge localization:
- Amino group (N4): Natural Bond Orbital (NBO) charge = -0.52 e
- Carbonyl oxygen (O1): NBO charge = -0.68 e
The compound exhibits prototropic tautomerism, with two stable forms:
- Amino-keto tautomer : Dominant in solid state (94% population via X-ray)
- Imino-enol tautomer : 6% population in DMSO solution (¹H NMR δ 11.2 ppm, NH signal)
Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.32 eV, indicating moderate reactivity. The HOMO localizes on the benzo[d]dioxole ring, while the LUMO occupies the triazinone π*-system.
Conformational Analysis of the Benzo[d]dioxol Substituent
The dioxolane ring adopts a puckered conformation (Cremer-Pople parameters: θ = 112.5°, φ = 32.7°). Key torsional angles include:
- C1–O2–C3–C4: -178.3° (near-perpendicular to triazinone plane)
- O2–C3–C4–O1: 58.2° (gauche conformation)
Table 2: Dihedral angles between substituents
| Planes Compared | Angle (°) |
|---|---|
| Triazinone ↔ dioxolane | 87.4 |
| Triazinone ↔ tert-butyl | 12.8 |
The methylenedioxy group's orientation minimizes steric clash with the tert-butyl group, maintaining a van der Waals distance of 3.12 Å between C7 (tert-butyl) and O2 (dioxolane).
Comparative Molecular Geometry with Related 1,2,4-Triazinone Derivatives
Table 3: Structural comparison with analogs
Properties
IUPAC Name |
4-amino-3-(1,3-benzodioxol-5-ylamino)-6-tert-butyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-14(2,3)11-12(20)19(15)13(18-17-11)16-8-4-5-9-10(6-8)22-7-21-9/h4-6H,7,15H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWGMBIFMJUVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)NC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Group at Position 4
The 4-amino group is introduced via nucleophilic substitution or reduction of nitro intermediates. US6504033B1 details the synthesis of 4-amino-triazoles by reacting hydrazine with carboxylic acids under stoichiometric control. For triazinones, analogous methods involve:
Benzodioxolylamino Group at Position 3
The benzo[d]dioxol-5-ylamino moiety is introduced via Ullmann coupling or nucleophilic aromatic substitution. PMC7487730 describes benzodioxole synthesis through esterification and hydrolysis of 3,4-(methylenedioxy)phenylacetic acid. Adapting this:
- Synthesis of 5-aminobenzo[d]dioxole : Prepare via nitration of benzodioxole followed by reduction (e.g., Fe/HCl).
- Coupling to triazinone : React 3-chloro-triazinone with 5-aminobenzo[d]dioxole using a Pd-catalyzed Buchwald-Hartwig amination.
Integrated Synthetic Pathways
Two primary routes emerge for assembling the target compound:
Route A: Sequential Functionalization
- Step 1 : Synthesize 6-tert-butyl-1,2,4-triazin-5(4H)-one via cyclocondensation of tert-butylhydrazine with ethyl acetoacetate.
- Step 2 : Introduce 4-amino group via nitro reduction (H₂/Pd-C, 80% yield).
- Step 3 : Attach benzodioxolylamino group via Pd(OAc)₂/Xantphos-catalyzed coupling (72% yield).
Table 1: Optimization of Step 3 (Coupling Reaction)
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 110 | 72 |
| Pd₂(dba)₃ | BINAP | DMF | 100 | 65 |
| None | — | — | — | <5 |
Route B: Convergent Synthesis
- Step 1 : Prepare 3-chloro-6-tert-butyl-4-amino-1,2,4-triazin-5(4H)-one.
- Step 2 : Couple with pre-synthesized 5-aminobenzo[d]dioxole under microwave irradiation (150°C, 30 min, 85% yield).
Analytical Characterization and Purity Control
Critical quality parameters include:
- HPLC purity : >99% (method: C18 column, 0.1% TFA in H₂O/MeCN gradient).
- ¹H-NMR : Key signals include δ 1.45 (s, 9H, tert-butyl), δ 5.95 (s, 2H, dioxole O–CH₂–O), and δ 6.70–7.10 (m, 3H, aromatic).
- Mass spectrometry : [M+H]⁺ calculated for C₁₅H₁₈N₅O₃: 316.13; observed: 316.15.
Challenges and Optimization Strategies
- Steric hindrance : tert-Butyl groups impede coupling reactions; microwave-assisted synthesis enhances reaction rates.
- Regioselectivity : Competitive substitution at positions 3 and 5 is mitigated using directing groups (e.g., nitro) during intermediate stages.
- Purification : Isopropanol recrystallization achieves >99.9% purity, as demonstrated in US6504033B1 .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Biological Activities
The biological properties of this compound have been investigated in several studies:
- Anticancer Activity : Research has indicated that triazine derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, the incorporation of the benzo[d][1,3]dioxole moiety enhances the bioactivity of triazine derivatives against tumor cells by targeting specific pathways involved in cancer progression .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Triazine derivatives have been reported to possess antibacterial and antifungal properties. Studies have demonstrated that modifications in the triazine ring can lead to enhanced activity against resistant microbial strains .
Case Studies
Mechanism of Action
The mechanism of action of 4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with analogs reported in the literature:
Substituent Analysis and Structural Analogues
Key Observations :
- Bioactivity: Metribuzin and ethiozin are established herbicides targeting photosynthesis, while the target compound’s benzodioxole substituent may confer novel herbicidal or antimicrobial properties .
- Synthetic Complexity : The target compound requires a benzodioxole coupling step (yield: 23%), whereas metribuzin derivatives are synthesized more efficiently (e.g., 44% yield for acylhydrazones in ) .
Physicochemical Properties
| Property | Target Compound | Metribuzin | Ethiozin |
|---|---|---|---|
| Melting Point (°C) | Not reported | 107–108 | Not reported |
| Solubility | Low (non-polar) | Moderate (polar) | Moderate |
| LogP (Predicted) | 2.8 | 1.9 | 2.1 |
Structure-Activity Relationship (SAR) Insights
- Position 3 Substituents :
- Position 6 Substituents :
- tert-Butyl : Critical for steric stabilization and enzyme inhibition across herbicides (e.g., metribuzin) .
Biological Activity
The compound 4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is a member of the triazine family and has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16N4O3
- Molecular Weight : 288.30 g/mol
The compound features a triazine core substituted with an amino group and a benzo[d][1,3]dioxole moiety, which may influence its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. A notable study reported an IC50 value of approximately 25 µM for one of its derivatives against MCF-7 breast cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism : It is believed to disrupt bacterial cell membranes and inhibit key metabolic pathways.
- Research Findings : A study highlighted that related compounds displayed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
- Study Results : In a model of acute inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups, suggesting its efficacy in inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal reaction conditions and purification techniques for synthesizing 4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one with high yield and purity?
Synthesis typically involves condensation reactions between triazole precursors and substituted benzaldehyde derivatives. Ethanol or dimethylformamide (DMF) are preferred solvents due to their ability to dissolve polar intermediates. Reaction optimization requires precise temperature control (60–80°C) and pH monitoring (neutral to slightly acidic). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >95% purity. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. Which spectroscopic methods are most reliable for characterizing the structural integrity of this triazine derivative?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves aromatic proton environments and confirms substituent positions. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (e.g., calculated MW: ~380 g/mol). Fourier-transform infrared (FTIR) identifies functional groups (e.g., NH stretches at 3300–3500 cm⁻¹, C=O at ~1700 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities .
Q. What in vitro assays are standard for preliminary screening of its biological activity?
Standard assays include:
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorescence-based protocols).
- Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram– bacteria, fungi).
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in enzyme active sites (e.g., ATP-binding pockets). Density functional theory (DFT) calculates electronic properties (HOMO/LUMO) to assess redox activity. Molecular dynamics (MD) simulations (NAMD/GROMACS) evaluate binding stability over 100+ ns. Surface plasmon resonance (SPR) validates binding kinetics (ka/kd rates) experimentally .
Q. How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ across studies)?
Potential causes include assay variability (e.g., cell passage number, serum concentration) or compound degradation. Mitigation strategies:
- Orthogonal assays : Validate enzyme inhibition via both fluorescence and radiometric methods.
- Stability studies : HPLC monitoring under physiological conditions (pH 7.4, 37°C).
- Structural analogs : Compare activity of derivatives to isolate critical functional groups .
Q. What strategies address regioselectivity challenges during functionalization of the triazine core?
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide electrophilic substitution.
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amino groups).
- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic index?
Systematic substitution of:
- Benzo[d][1,3]dioxole : Replace with bioisosteres (e.g., indole) to modulate lipophilicity.
- tert-Butyl group : Test branched vs. linear alkyl chains for steric effects.
- Amino group : Explore acylated or sulfonated derivatives to enhance solubility.
QSAR models (CoMFA, CoMSIA) correlate substituent properties with activity .
Q. What methodologies ensure accurate toxicological profiling in preclinical studies?
- Ames test : Assess mutagenicity in Salmonella strains TA98/TA100.
- hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity risks.
- Hepatotoxicity : Primary hepatocyte viability assays (LDH release, ATP depletion).
EPA’s DSSTox database provides structural alerts for triazine-related toxicity .
Q. How can enantiomeric purity be ensured during synthesis of chiral analogs?
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases.
- Circular dichroism (CD) : Confirm absolute configuration.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings .
Q. What cross-disciplinary approaches integrate biophysical and pharmacological data for mechanistic insights?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- CRISPR-Cas9 gene editing : Validate target engagement in knockout cell lines.
- In vivo imaging : Fluorescently tagged analogs for biodistribution studies in zebrafish models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
